molecular formula C12H14O4 B3085128 Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate CAS No. 115240-92-1

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

Cat. No.: B3085128
CAS No.: 115240-92-1
M. Wt: 222.24 g/mol
InChI Key: RUCJNHNMQXTVOS-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a methoxyphenyl group and an acrylate moiety, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of polymers and resins

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(hydroxy(4-hydroxyphenyl)methyl)acrylate
  • Methyl 2-(hydroxy(4-methylphenyl)methyl)acrylate
  • Methyl 2-(hydroxy(4-ethoxyphenyl)methyl)acrylate

Uniqueness

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

methyl 2-[hydroxy-(4-methoxyphenyl)methyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(14)16-3)11(13)9-4-6-10(15-2)7-5-9/h4-7,11,13H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCJNHNMQXTVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205118
Record name Methyl β-hydroxy-4-methoxy-α-methylenebenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115240-92-1
Record name Methyl β-hydroxy-4-methoxy-α-methylenebenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115240-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-hydroxy-4-methoxy-α-methylenebenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate
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Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate
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Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate
Reactant of Route 5
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